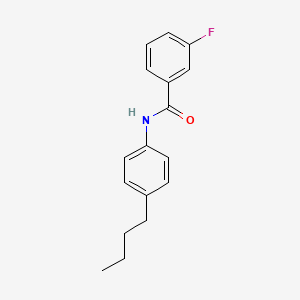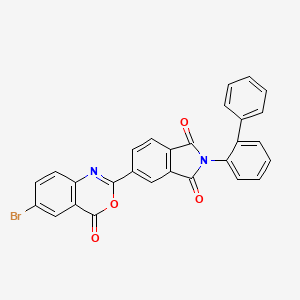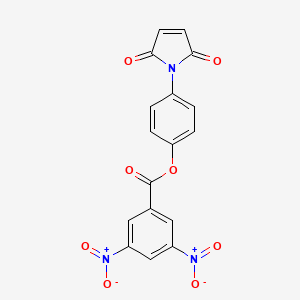![molecular formula C14H18N2OS2 B11107266 3-{[(3,4-Dimethylphenyl)amino]methyl}-5-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11107266.png)
3-{[(3,4-Dimethylphenyl)amino]methyl}-5-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-DIMETHYLANILINO)METHYL]-5-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHYLANILINO)METHYL]-5-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of 3,4-dimethylaniline with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazolone ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIMETHYLANILINO)METHYL]-5-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolone ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium perm
Properties
Molecular Formula |
C14H18N2OS2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[(3,4-dimethylanilino)methyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H18N2OS2/c1-4-12-13(17)16(14(18)19-12)8-15-11-6-5-9(2)10(3)7-11/h5-7,12,15H,4,8H2,1-3H3 |
InChI Key |
HPIKUABDDWCZMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=S)S1)CNC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tert-butyl-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11107183.png)
![3-methyl-N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.4]non-2-en-4-ylidene]aniline](/img/structure/B11107202.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B11107208.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11107211.png)
![N-{[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11107212.png)
![2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11107214.png)
![2-(4-acetylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11107221.png)

![Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11107232.png)


![N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11107255.png)
![N-{3-[(1E)-1-(2-{[(2-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11107259.png)

